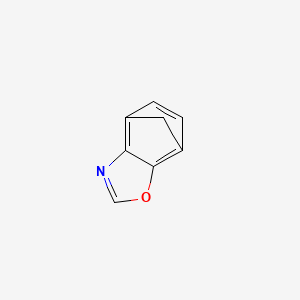

4,7-Methanobenzoxazole

Description

Properties

CAS No. |

7085-39-4 |

|---|---|

Molecular Formula |

C8H5NO |

Molecular Weight |

131.13 g/mol |

IUPAC Name |

3-oxa-5-azatricyclo[5.2.1.02,6]deca-1,4,6,8-tetraene |

InChI |

InChI=1S/C8H5NO/c1-2-6-3-5(1)7-8(6)10-4-9-7/h1-2,4H,3H2 |

InChI Key |

LJFSNWDAJZBVFI-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C3C(=C1C=C2)OC=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4,7 Methanobenzoxazole and Its Derivatives

2 Solvent Effects and Reaction Condition Optimization for 4,7-Methanobenzoxazole Formation

The choice of solvent and reaction conditions can significantly impact the yield and purity of the desired product. For the Diels-Alder reaction to form the bicyclic core, both thermal and Lewis acid-catalyzed conditions can be explored. High-pressure conditions may also be beneficial in certain cases.

For the benzoxazole (B165842) ring formation, the solvent choice depends on the specific cyclization method. Aprotic solvents like toluene (B28343) or xylene are common for dehydrative cyclizations at elevated temperatures. In some modern, "green" approaches, water has been used as a solvent for the synthesis of benzoxazoles. organic-chemistry.org Microwave-assisted synthesis has also emerged as a technique to accelerate these reactions and improve yields. researchgate.net

Optimization of reaction temperature, time, and reagent stoichiometry would be crucial. For instance, in the cyclization of the amino alcohol precursor, careful control of temperature can prevent side reactions and decomposition. The use of a Dean-Stark trap to remove water can drive the equilibrium towards the product in condensation reactions.

Green Chemistry Principles Applied to this compound Synthesis

While specific, documented synthetic routes for this compound are not extensively detailed in readily available scientific literature, the principles of green chemistry provide a crucial framework for the prospective development of its synthesis. The application of these principles is essential for creating environmentally benign and efficient chemical processes.

A hypothetical synthesis of this compound, like many benzoxazoles, could potentially proceed through the condensation of a suitably bridged aminophenol precursor. The core tenets of green chemistry that would be applicable to such a synthesis include:

Prevention of Waste: Designing synthetic pathways that minimize the generation of byproducts is a primary goal. ontosight.ai This involves selecting reactions with high atom economy. google.com

Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. The ideal synthesis of this compound would utilize water, supercritical fluids like CO2, or biodegradable solvents, or be conducted under solvent-free conditions. ontosight.ai

Energy Efficiency: Synthetic methods should be designed to be as energy-efficient as possible, for example, by carrying out reactions at ambient temperature and pressure. ontosight.ainih.gov The use of microwave irradiation or sonication can sometimes provide the necessary energy for a reaction more efficiently than conventional heating. nih.gov

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in smaller amounts and can be recycled and reused. google.comresearchgate.net For a potential synthesis of this compound, the use of a recyclable solid acid or base catalyst could be explored.

Use of Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable resources rather than depletable ones like petrochemicals. nih.gov

The table below outlines how these principles could be hypothetically applied to the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Selection of a cyclization reaction with water as the only byproduct. |

| Atom Economy | A condensation reaction forming the oxazole (B20620) ring would ideally have a high atom economy. google.com |

| Safer Solvents | Utilizing water as a solvent or employing solvent-free melt conditions for the key condensation step. ontosight.ai |

| Energy Efficiency | Exploring microwave-assisted or ultrasonic-mediated synthesis to reduce reaction times and energy consumption compared to conventional refluxing. nih.gov |

| Catalysis | Employing a recyclable heterogeneous catalyst, such as a zeolite or functionalized polymer, to facilitate the cyclization. nih.gov |

| Renewable Feedstocks | Investigating biosynthetic routes to the aminophenol precursor. nih.gov |

Derivatization Strategies for this compound Scaffold Diversification

Once the this compound nucleus is synthesized, a variety of strategies can be employed to create a library of derivatives for further investigation. These strategies can be broadly categorized into functional group interconversions, regioselective functionalization, and chiral synthesis.

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. nih.gov Assuming the presence of suitable functional groups on a synthesized this compound derivative, a range of FGI reactions could be employed. For instance, a hydroxyl group could be converted to a halide, which can then participate in a variety of nucleophilic substitution reactions. google.com Similarly, a nitro group could be reduced to an amine, which then opens up a vast array of further derivatization possibilities, such as amide or sulfonamide formation.

The following table presents some potential functional group interconversions on a hypothetical substituted this compound.

| Initial Functional Group | Target Functional Group | Potential Reagents |

| Hydroxyl (-OH) | Chloro (-Cl) | Thionyl chloride (SOCl2), Phosphorus pentachloride (PCl5) |

| Nitro (-NO2) | Amine (-NH2) | H2/Pd-C, SnCl2/HCl |

| Carboxylic Acid (-COOH) | Ester (-COOR) | Alcohol (ROH) with acid catalyst |

| Aldehyde (-CHO) | Carboxylic Acid (-COOH) | Potassium permanganate (B83412) (KMnO4), Jones reagent |

| Amine (-NH2) | Amide (-NHCOR) | Acyl chloride (RCOCl), Carboxylic anhydride (B1165640) ((RCO)2O) |

Regioselective functionalization refers to the preferential reaction at one specific site of a molecule that has multiple reactive positions. For the this compound system, the aromatic ring and the oxazole ring present different opportunities for selective reactions. Electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely occur on the benzene (B151609) ring. The specific position of substitution would be directed by any existing substituents on the ring and the inherent electronic properties of the fused oxazole system.

Controlling the regioselectivity is crucial for synthesizing specific isomers with desired biological activities or material properties. The choice of reagents and reaction conditions plays a pivotal role in directing the functionalization to the desired position.

The introduction of chirality is a critical aspect of modern drug discovery, as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities. For this compound analogues, chirality could be introduced in several ways. If a substituent on the scaffold contains a chiral center, enantioselective synthesis of that side chain would be necessary.

Furthermore, if the this compound core itself is rendered chiral, for example by the introduction of a stereocenter on the methano bridge or by creating axial chirality through appropriate substitution, enantioselective synthetic methods would be required. This could involve the use of chiral catalysts, chiral auxiliaries, or the separation of a racemic mixture through chiral chromatography. The development of enantioselective catalytic reactions is a key area of research that aligns with the principles of green chemistry by maximizing the formation of the desired enantiomer and reducing waste.

Reaction Mechanisms and Chemical Transformations of 4,7 Methanobenzoxazole

Mechanistic Investigations of Electrophilic Aromatic Substitution on 4,7-Methanobenzoxazole

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. For the benzoxazole (B165842) ring system, these reactions are influenced by the electron-donating nature of the oxygen atom and the electron-withdrawing nature of the imine-like nitrogen atom. Generally, electrophilic attack is directed to the benzene (B151609) ring of the benzoxazole system. globalresearchonline.net

In the case of this compound, the methano bridge introduces strain and alters the electron distribution of the aromatic ring. This modification can influence the regioselectivity of electrophilic attack. While specific studies on this compound are lacking, research on substituted benzoxazoles provides a framework for predicting its behavior. For instance, nitration of benzoxazole typically occurs at the 6-position. globalresearchonline.net The electron-donating or withdrawing nature of substituents on the benzoxazole ring can further direct the position of electrophilic attack.

| Reagent/Catalyst | Reaction Type | Expected Product on Benzoxazole | Reference |

| HNO₃/H₂SO₄ | Nitration | 6-Nitrobenzoxazole | globalresearchonline.net |

| Br₂/FeBr₃ | Bromination | 6-Bromobenzoxazole | |

| SO₃/H₂SO₄ | Sulfonation | Benzoxazole-6-sulfonic acid | |

| RCOCl/AlCl₃ | Friedel-Crafts Acylation | 6-Acylbenzoxazole |

It is plausible that the methano bridge in this compound could sterically hinder attack at certain positions, potentially leading to a different substitution pattern compared to a simple benzoxazole.

Nucleophilic Reactivity and Additions to the this compound Ring System

The benzoxazole ring, particularly at the C2 position, is susceptible to nucleophilic attack. This reactivity is enhanced by the presence of the electronegative oxygen and nitrogen atoms, which polarize the C=N bond. A variety of nucleophiles can react with the benzoxazole moiety, often leading to ring-opening or substitution reactions. nih.gov

For this compound, the general principles of nucleophilic attack on the oxazole (B20620) ring would apply. The C2 position would be the primary site for nucleophilic addition. The strain introduced by the methano bridge might influence the stability of intermediates and transition states in these reactions.

A study on the synthesis of isoquinolone derivatives involved the nucleophilic cyclization and cleavage of an oxazole ring, demonstrating the susceptibility of the oxazole core to such transformations. acs.org In another example, the reaction of 2-aminophenols with various reagents can lead to the formation of the benzoxazole ring through a cascade of reactions involving nucleophilic addition and intramolecular cyclization. nih.govmdpi.com

Radical Reactions Involving the this compound Scaffold

Information on radical reactions specifically involving the this compound scaffold is scarce. However, the general principles of radical chemistry can be applied to predict potential transformations. The aromatic and heterocyclic rings of this compound could potentially undergo radical substitution or addition reactions under appropriate conditions. The methano bridge itself could also be a site for radical abstraction, leading to further rearrangements or functionalization.

Rearrangement Reactions and Pericyclic Processes of this compound Derivatives

Rearrangement reactions are a key feature in the chemistry of many heterocyclic systems. For benzoxazole derivatives, rearrangements can be triggered by thermal or photochemical stimuli, or by the presence of catalysts. A study has reported a series of rearrangement reactions to synthesize unique 2-aryl-3-(3'-oxobutenyl)-benzoxazole compounds. sioc-journal.cn

Computational Analysis of Transition States and Reaction Pathways for this compound

Computational chemistry provides a powerful tool to investigate reaction mechanisms, transition states, and the electronic properties of molecules. While no specific computational studies on this compound were found, research on related benzoxazole systems highlights the utility of these methods.

For instance, density functional theory (DFT) calculations have been used to verify the mechanism of rearrangement reactions in the synthesis of benzoxazole derivatives. sioc-journal.cn Furthermore, computational studies have been employed to understand the dynamic behavior of bis(benzoxazole)-based overcrowded alkenes, including their photochemical isomerization and thermal helix inversion. acs.orgscilit.comdiva-portal.orgresearchgate.net These studies demonstrate the feasibility of using computational methods to predict the reactivity and explore potential reaction pathways for this compound. Such analyses could elucidate the influence of the methano bridge on the geometry, stability, and electronic structure of the molecule, thereby providing insights into its chemical behavior.

| Computational Method | Application to Benzoxazole Systems | Reference |

| Density Functional Theory (DFT) | Verification of rearrangement reaction mechanisms. | sioc-journal.cn |

| Molecular Dynamics (MD) Simulations | Study of dynamic behavior and isomerization of bis(benzoxazole) derivatives. | acs.orgscilit.comdiva-portal.orgresearchgate.net |

| NMR Spectroscopy and DFT | Elucidation of stable conformers and isomerization pathways. | acs.org |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4,7 Methanobenzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is a cornerstone of chemical structure elucidation. For 4,7-Methanobenzoxazole, ¹H and ¹³C NMR would provide the chemical shifts and coupling constants essential for mapping the proton and carbon framework.

¹H, ¹³C, and Heteronuclear NMR Studies of this compound

No experimental ¹H or ¹³C NMR data for this compound has been found in the surveyed literature. Such data would be critical in identifying the chemical environment of each proton and carbon atom in the molecule.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Assignment

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assembling the complete molecular structure by revealing proton-proton and proton-carbon correlations. Lacking any initial 1D NMR data, no 2D NMR studies have been performed or reported for this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing fragmentation patterns. No mass spectrum for this compound is available in common databases.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present. Characteristic stretching and bending frequencies for the C-O, C=N, and aromatic C-H bonds would be expected for this compound, but no experimental spectra have been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The fused aromatic and heterocyclic system of this compound would likely result in characteristic absorption bands. However, no UV-Vis spectral data has been reported.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. There are no published crystal structures for this compound or any of its metal complexes.

Circular Dichroism (CD) Spectroscopy for Chiral this compound Analogues

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. acs.org This technique is exquisitely sensitive to the spatial arrangement of atoms and chromophores within a molecule, making it an invaluable tool for determining the absolute configuration and conformational preferences of chiral compounds. wikipedia.orgpsu.edu For chiral analogues of this compound, where the introduction of stereocenters can lead to enantiomeric pairs, CD spectroscopy offers a direct method to distinguish between these non-superimposable mirror images.

The rigid bicyclo[2.2.1]heptane-like framework imparted by the 4,7-methano bridge significantly constrains the conformation of the benzoxazole (B165842) chromophore. This rigidity is advantageous for CD studies, as it reduces the number of accessible conformations in solution, leading to more defined and interpretable spectra. researchgate.net The chiroptical properties of such systems are primarily governed by the interaction of the benzoxazole electronic transitions with the chiral environment imposed by the substituents on the bridged framework.

Detailed research into the chiroptical properties of structurally analogous rigid bicyclic systems, such as triptycene (B166850) derivatives, has demonstrated that the CD spectra of enantiomers are mirror images of each other. nih.govnih.gov These spectra are characterized by Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the chromophores. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the molecule. nih.govnih.gov

In the case of chiral this compound analogues, the benzoxazole moiety acts as the primary chromophore. The electronic transitions of this aromatic system, when perturbed by a chiral scaffold, will give rise to characteristic CD signals. For instance, if a chiral auxiliary is attached to the this compound core, or if substituents on the methano bridge create a chiral environment, the resulting molecule will be optically active and thus CD-active.

The interpretation of the CD spectra of novel chiral this compound analogues would typically be supported by theoretical calculations, such as time-dependent density functional theory (TD-DFT). figshare.com These computational methods allow for the prediction of CD spectra for a given absolute configuration, and by comparing the calculated spectrum with the experimental one, the absolute configuration of the synthesized molecule can be confidently assigned.

Table 1: Hypothetical Circular Dichroism Data for Enantiomeric Chiral this compound Analogues

| Compound | Wavelength (λ) [nm] | Molar Ellipticity (Δε) [L·mol⁻¹·cm⁻¹] | Transition Assignment |

| (R)-4,7-Methanobenzoxazole Analogue | 280 | +15.2 | ¹Lb |

| 250 | -25.8 | ¹La | |

| 220 | +30.5 | ¹Bb | |

| (S)-4,7-Methanobenzoxazole Analogue | 280 | -15.1 | ¹Lb |

| 250 | +25.9 | ¹La | |

| 220 | -30.3 | ¹Bb |

The data in Table 1 illustrates the expected mirror-image relationship between the CD spectra of the two enantiomers. The (R)-enantiomer exhibits a positive Cotton effect for the ¹Lb transition, a negative one for the ¹La transition, and another positive one for the ¹Bb transition of the benzoxazole chromophore. Conversely, the (S)-enantiomer shows Cotton effects of opposite signs at the same wavelengths, a hallmark of enantiomeric pairs. The specific wavelengths and magnitudes of the molar ellipticity would be dependent on the exact nature and position of the chiral substituents on the this compound scaffold.

Computational Chemistry and Theoretical Investigations of 4,7 Methanobenzoxazole

Quantum Chemical Calculations on 4,7-Methanobenzoxazole Electronic Structure and Reactivity

Quantum chemical calculations are indispensable for probing the electronic nature of molecules, which dictates their stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement (ground state geometry). These calculations can precisely predict bond lengths, bond angles, and dihedral angles. A key point of interest would be quantifying the geometric strain and energetic penalty imposed by the CH₂ bridge across the 4 and 7 positions of the benzoxazole (B165842) ring system.

Furthermore, DFT provides critical insights into the molecule's electronic landscape through the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's potential to act as an electron donor, while the LUMO energy relates to its ability to be an electron acceptor. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability; a smaller gap typically suggests higher reactivity. rsc.orgresearchgate.net For instance, studies on other heterocyclic compounds have shown how substituent changes can modulate this gap to tune reactivity. rsc.org

Table 1: Illustrative DFT-Calculated Parameters for a Heterocyclic System (Note: This data is representative of typical DFT outputs for heterocyclic molecules and is for illustrative purposes only, as specific data for this compound is not available.)

| Parameter | Representative Value | Significance |

| Total Energy | -475.1234 Hartree | A measure of the molecule's overall thermodynamic stability at 0 K. |

| HOMO Energy | -6.85 eV | Indicates the energy of the outermost electrons; related to ionization potential. |

| LUMO Energy | -1.21 eV | Indicates the energy of the lowest available electron state; related to electron affinity. |

| HOMO-LUMO Gap | 5.64 eV | Correlates with chemical reactivity and the energy of the first electronic transition. |

| Dipole Moment | 2.15 Debye | Quantifies the polarity of the molecule, influencing solubility and intermolecular forces. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopy

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.orgarxiv.org It allows for the calculation of electronic excited states, which is fundamental to predicting a molecule's UV-visible absorption spectrum. rsc.org TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the associated oscillator strengths, which correspond to the probability of a given electronic transition occurring. stackexchange.com

By analyzing the molecular orbitals involved in these transitions (e.g., from a π orbital to a π* anti-bonding orbital), one could characterize the nature of the excitations in this compound. This would reveal, for example, whether the excitations are localized on the benzoxazole moiety or involve charge transfer characteristics, which is vital for designing molecules for applications in photonics or as fluorescent probes. nih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Analysis of this compound

The rigid, bridged structure of this compound significantly restricts its conformational freedom. However, Molecular Mechanics (MM) force fields and Molecular Dynamics (MD) simulations remain valuable tools. nih.gov MD simulations can model the dynamic behavior of the molecule over time, including its vibrational modes and its interactions when placed in a solvent or a biological environment like a protein binding pocket. nih.gov These simulations can reveal how the molecule's structure fluctuates and how it interacts with surrounding water molecules or ions, providing a more realistic picture of its behavior in solution.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Analogues

For a novel scaffold like this compound, QSAR and pharmacophore modeling are predictive tools used to guide the design of derivatives with potential therapeutic activity. nih.govnih.gov

Ligand-Based Design Principles Applied to this compound Scaffolds

In the absence of a known protein target, drug discovery efforts often begin with ligand-based methods. A Quantitative Structure-Activity Relationship (QSAR) study would involve creating a library of this compound analogues by adding different chemical substituents. nih.govresearchgate.net After testing the biological activity of these compounds, a mathematical model is developed that correlates specific molecular properties (descriptors) with activity. researchgate.net These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic. The resulting QSAR model can then be used to predict the activity of new, yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts.

Computational Models for Predicting Molecular Interactions of this compound

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity. nih.gov Based on a set of active this compound analogues, a pharmacophore model could be constructed, defining the spatial locations of features like hydrogen bond acceptors (e.g., the nitrogen and oxygen atoms of the oxazole (B20620) ring), aromatic regions, and hydrophobic points. This model serves as a 3D query for virtual screening of compound databases to find other structurally diverse molecules that could have similar biological effects.

Once a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound derivatives within the target's active site. These simulations provide a structural hypothesis for the molecule's mechanism of action and guide further chemical modifications to enhance binding potency and selectivity.

Cheminformatics and Big Data Analysis in this compound Research

Currently, there is a notable absence of published research applying cheminformatics or big data analysis specifically to this compound. While the broader field of benzoxazole research has benefited from such approaches, these methodologies have not yet been directed towards this particular bridged analogue.

In the context of other benzoxazole derivatives, cheminformatics and computational studies have been instrumental. For instance, Quantitative Structure-Activity Relationship (QSAR) studies are commonly performed on series of substituted benzoxazoles to correlate their structural features with observed biological activities, such as anti-inflammatory or antimicrobial effects. bohrium.comtandfonline.com These models are valuable in predicting the potency of novel derivatives before their synthesis.

Furthermore, molecular docking simulations are frequently used to investigate the interactions of benzoxazole-based compounds with biological targets like enzymes or receptors. nih.govbiotech-asia.org These computational tools provide insights into the binding modes and help in the rational design of more effective molecules.

However, the application of these computational and cheminformatics tools to this compound itself is not documented in the available scientific literature. The synthesis and biological evaluation of various substituted benzoxazoles are often accompanied by computational studies to support the experimental findings, but similar comprehensive investigations for this compound are yet to be reported. researchgate.net The research community's focus has remained on derivatives bearing various substituents at different positions of the benzoxazole core, which are explored for their potential as therapeutic agents. bohrium.comtandfonline.comnih.govbiotech-asia.org

Biological Activity and Mechanistic Research on 4,7 Methanobenzoxazole Non Clinical Focus

In Vitro Assays for Molecular Target Engagement and Receptor Binding of 4,7-Methanobenzoxazole

Currently, there is a lack of specific published studies detailing the in vitro molecular target engagement and receptor binding profile of this compound. Research on analogous structures, such as 4-azabenzoxazole analogues, has identified them as histamine (B1213489) H3 antagonists. However, direct evidence of this compound binding to specific receptors or molecular targets is not available.

Enzymatic Inhibition and Activation Studies by this compound and its Derivatives

Detailed enzymatic inhibition or activation studies specifically focused on this compound have not been reported in the scientific literature. While related heterocyclic compounds have been investigated as inhibitors of various enzymes, including tyrosine kinases and others, this information cannot be directly extrapolated to this compound without dedicated experimental validation.

Cellular Pathway Modulation by this compound in Model Systems

Information regarding the modulation of cellular pathways by this compound is not currently available.

Cellular Permeability and Distribution Studies at the Cellular Level (Non-Clinical)

No studies specifically investigating the cellular permeability and distribution of this compound have been published.

Mechanisms of Action at the Subcellular Level (e.g., protein-protein interactions, DNA binding)

The subcellular mechanisms of action for this compound, including any potential protein-protein interactions or DNA binding, have not been elucidated in the available literature.

Structure-Activity Relationship (SAR) Studies for Biological Effects of this compound (Molecular/Cellular Level)

Specific structure-activity relationship (SAR) studies for this compound are not present in the current body of scientific research.

Identification of Key Structural Motifs for Biological Potency

Without SAR studies, the key structural motifs of the this compound scaffold responsible for any potential biological potency have not been identified.

Advanced Applications and Future Research Directions for 4,7 Methanobenzoxazole

Development of 4,7-Methanobenzoxazole-Based Molecular Tools for Chemical Biology

There is currently no publicly available research detailing the development or application of this compound as a molecular tool in chemical biology. Research in this area would first require the synthesis of functionalized derivatives of this compound that could act as fluorescent probes, affinity labels, or components of larger bioactive molecules. The unique conformational constraints imposed by the methano-bridge could potentially be exploited to create highly selective tools, but this remains a hypothetical proposition without experimental validation.

Interdisciplinary Research Opportunities with this compound

Given the absence of foundational research on the synthesis, properties, and reactivity of this compound, interdisciplinary research opportunities have not yet been identified. Such opportunities would likely emerge after initial exploratory studies in synthetic chemistry, computational modeling, and basic materials science.

Emerging Methodologies and Technologies for this compound Research

There are no emerging methodologies or technologies specifically reported for the study of this compound. The development of novel synthetic routes to access this scaffold would be a prerequisite for any further investigation. Advanced spectroscopic and computational techniques could then be applied to understand its electronic and structural properties, but no such studies have been published to date.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.